5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a pyrazole derivative that has a nitro group and a trifluoroethyl group attached to the pyrazole ring.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments include its high potency and selectivity, which make it an ideal candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to explore the limitations of this compound and to develop new methods for its synthesis and purification.
Scientific Research Applications
5-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several potential scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3O2/c6-3-1-4(12(13)14)10-11(3)2-5(7,8)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBPFAPIPDLTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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